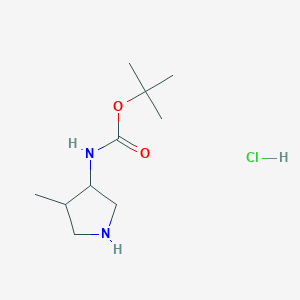
tert-Butyl (4-methylpyrrolidin-3-yl)carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4-methylpyrrolidin-3-yl)carbamate hydrochloride is a chemical compound with the molecular formula C10H21ClN2O2. It is commonly used in organic synthesis, particularly in the protection of amine groups. The compound is known for its stability and ease of removal under acidic conditions, making it a valuable reagent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-methylpyrrolidin-3-yl)carbamate hydrochloride typically involves the reaction of 4-methylpyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to form the Boc-protected amine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-methylpyrrolidin-3-yl)carbamate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine
Common Reagents and Conditions
Di-tert-butyl dicarbonate (Boc2O): Used for the initial protection of the amine group.
Trifluoroacetic acid (TFA): Commonly used for deprotection of the Boc group.
Hydrochloric acid (HCl): Used to convert the Boc-protected amine to its hydrochloride salt
Major Products Formed
Free Amine: Formed upon deprotection of the Boc group.
Substituted Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
tert-Butyl (4-methylpyrrolidin-3-yl)carbamate hydrochloride is widely used in scientific research, including:
Chemistry: As a protecting group for amines in organic synthesis.
Biology: In the synthesis of peptides and other biologically active molecules.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl (4-methylpyrrolidin-3-yl)carbamate hydrochloride involves the protection of amine groups through the formation of a carbamate linkage. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon treatment with an acid, the Boc group is cleaved, releasing the free amine. This process is crucial in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4-hydroxypyrrolidin-3-yl)carbamate hydrochloride: Similar in structure but with a hydroxyl group instead of a methyl group.
tert-Butyl (4-methylpyrrolidin-3-yl)carbamate: The non-hydrochloride form of the compound.
Uniqueness
tert-Butyl (4-methylpyrrolidin-3-yl)carbamate hydrochloride is unique due to its specific structure, which provides stability and ease of deprotection under mild acidic conditions. This makes it particularly valuable in organic synthesis and pharmaceutical applications where precise control over reaction conditions is essential .
Properties
IUPAC Name |
tert-butyl N-(4-methylpyrrolidin-3-yl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4;/h7-8,11H,5-6H2,1-4H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXBZGWTVRXEHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1NC(=O)OC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
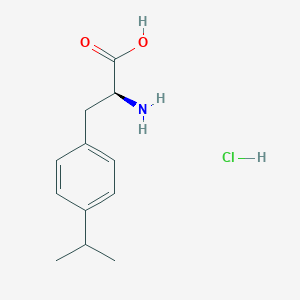
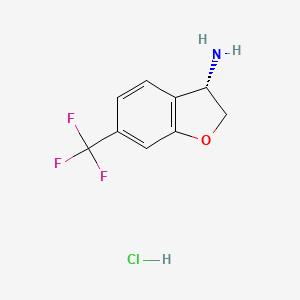
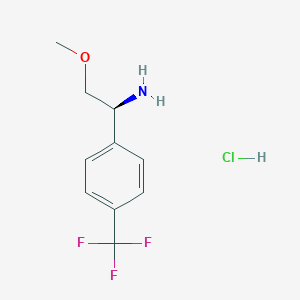
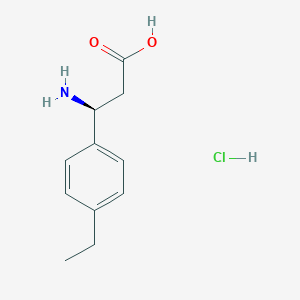
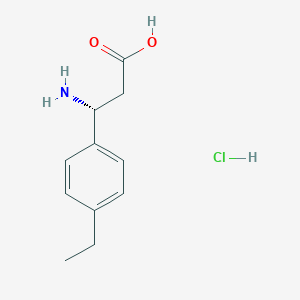
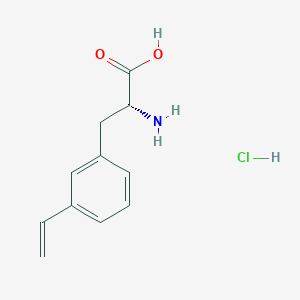
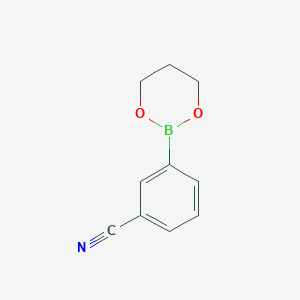
![6-methoxy-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B8145368.png)
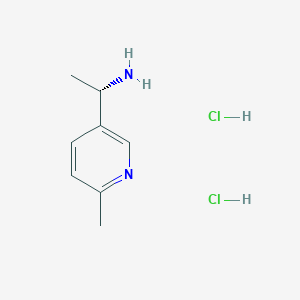
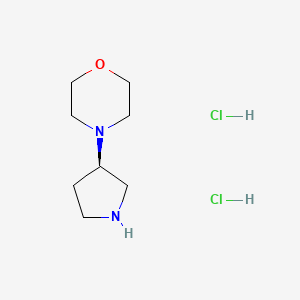
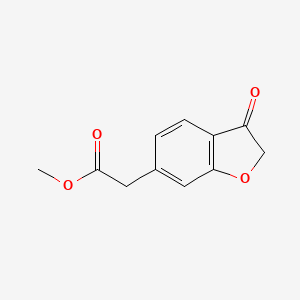
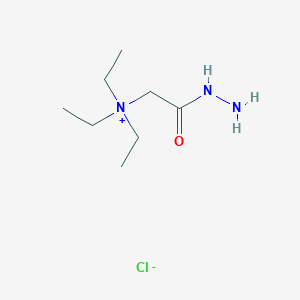
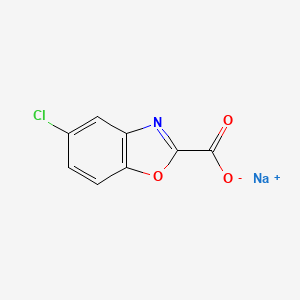
![(1R,2S,5S)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B8145404.png)
